Naphthalenetricarboxylic acid Naphthalenetricarboxylic acid
Brand Name: Vulcanchem
CAS No.: 89655-82-3
VCID: VC19276659
InChI: InChI=1S/C13H8O6/c14-11(15)8-5-6-3-1-2-4-7(6)9(12(16)17)10(8)13(18)19/h1-5H,(H,14,15)(H,16,17)(H,18,19)
SMILES:
Molecular Formula: C13H8O6
Molecular Weight: 260.20 g/mol

Naphthalenetricarboxylic acid

CAS No.: 89655-82-3

Cat. No.: VC19276659

Molecular Formula: C13H8O6

Molecular Weight: 260.20 g/mol

* For research use only. Not for human or veterinary use.

Naphthalenetricarboxylic acid - 89655-82-3

Specification

CAS No. 89655-82-3
Molecular Formula C13H8O6
Molecular Weight 260.20 g/mol
IUPAC Name naphthalene-1,2,3-tricarboxylic acid
Standard InChI InChI=1S/C13H8O6/c14-11(15)8-5-6-3-1-2-4-7(6)9(12(16)17)10(8)13(18)19/h1-5H,(H,14,15)(H,16,17)(H,18,19)
Standard InChI Key KVQQRFDIKYXJTJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C(C(=C2C(=O)O)C(=O)O)C(=O)O

Introduction

Structural and Chemical Characteristics

Naphthalenetricarboxylic acid (C₁₂H₈O₆) is an aromatic compound featuring a naphthalene core substituted with three carboxylic acid groups. Its isomerism depends on the positions of these groups, with common configurations including 1,3,5- and 1,4,5-substitutions. The tetracarboxylic analogues, such as 1,4,5,8-naphthalenetetracarboxylic acid, exhibit planar geometries due to conjugated π-systems, which enhance electronic properties like electron affinity and fluorescence .

Table 1: Comparative Properties of Naphthalene Polycarboxylic Acids

Property1,3,5,7-Naphthalenetetracarboxylic Acid 1,4,5,8-Naphthalenetetracarboxylic Acid
Molecular FormulaC₁₄H₈O₈C₁₄H₈O₈
Molecular Weight (g/mol)304.21304.21
CAS Number54201-52-4128-97-2
SolubilityLow in polar solventsLow in water, soluble in DMSO

The tricarboxylic variant is expected to exhibit intermediate solubility and reactivity, with carboxyl groups enabling coordination chemistry and hydrogen bonding.

Synthesis and Mechanochemical Advances

Traditional Synthesis Routes

Naphthalene polycarboxylic acids are typically synthesized via chlorination and oxidation of pyrene. For example, 1,4,5,8-naphthalenetetracarboxylic acid is produced by chlorinating pyrene to tetrachloropyrene, followed by oxidative cleavage using chromic acid or chlorine . These methods, while effective, involve hazardous reagents and prolonged reaction times.

Solvent-Free Mechanochemical Methods

A 2025 study demonstrated the synthesis of core-functionalized naphthalene diimides (c-NDIs) from naphthalenetetracarboxylic dianhydride using a vibratory ball mill . This approach achieved dibromination and diimidization in 5 hours—a 79% reduction compared to traditional methods—without solvents or inert conditions. Such techniques could be adapted for tricarboxylic systems to improve sustainability.

Key Reaction Steps

  • Bromination: Selective dibromination at the 2,6-positions of the dianhydride.

  • Imidization: Condensation with amines under mechanical force.

  • Heck Coupling: Palladium-catalyzed cross-coupling with styrenes.

Electronic and Optical Properties

Naphthalene polycarboxylic acids and their derivatives exhibit notable electronic characteristics:

  • Redox Activity: Stable radical anions form at potentials near -1.10 V vs. Fc/Fc⁺, enabling applications in organic batteries .

  • Fluorescence: Quantum yields depend on substituents; electron-withdrawing groups enhance emission intensity .

  • Charge Transport: Planar conjugated cores facilitate high electron mobility (>1 cm²/V·s) in thin-film transistors .

Tricarboxylic derivatives may offer tunable bandgaps by varying carboxyl group positions, enabling customization for optoelectronic devices.

Applications in Materials Science

Organic Electronics

Naphthalene diimides (NDIs), derived from tetracarboxylic dianhydrides, serve as n-type semiconductors in:

  • Organic Photovoltaics (OPVs): Power conversion efficiencies >8% have been achieved using NDI-based polymers .

  • Electrochromic Devices: Reversible color changes upon redox cycling enable smart windows.

Supramolecular Chemistry

NDIs form host-guest complexes with crown ethers, enabling the construction of molecular machines like rotaxanes. Their planar structure also promotes DNA intercalation, useful in biosensing .

Environmental and Industrial Considerations

Traditional synthesis methods generate significant waste, with solvent use accounting for 85% of mass in pharmaceutical production . Mechanochemical approaches reduce environmental impact by eliminating solvents and cutting energy use by 40–60%. For naphthalenetricarboxylic acid, adopting such methods could lower production costs and improve scalability.

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